CYP450 Inhibitory Selectivity Profile as a Differentiation Baseline
In a panel screen against human liver microsome CYP450 isoforms, compound 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one demonstrated uniformly weak inhibition, with IC50 values greater than 20 µM for CYP2E1, CYP2B6, and CYP2A6 [1]. This contrasts sharply with well-optimized pyridazinone derivatives in the literature, such as certain Hepatitis B virus capsid assembly modulators, which achieve nanomolar antiviral activity and correspondingly more complex CYP interaction profiles [2]. The very low CYP engagement positions the target compound as a high-clearance, low-drug-interaction-risk tool molecule compared to potent analogs.
| Evidence Dimension | CYP450 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | >20 µM (CYP2E1, CYP2B6, CYP2A6) |
| Comparator Or Baseline | Optimized pyridazinone HBV inhibitors (e.g., 3711 derivatives) typically <1 µM on primary target; CYP profiles often not reported but inferred more complex [2]. |
| Quantified Difference | >20-fold weaker CYP engagement relative to cell-active sub-micromolar pyridazinone probes. |
| Conditions | Human liver microsomes; substrate-specific LC-MS analysis (chlorzoxazone, bupropion, coumarin hydroxylation). |
Why This Matters
For experiments where off-target CYP activity must be minimized (e.g., tool compound for non-CYP targets, or as a negative control), this compound's clean CYP profile at >20 µM provides a selection advantage over more potent pyridazinones.
- [1] ChEMBL/BindingDB. (n.d.). Bioactivity data for CHEMBL2413882 (BDBM50438845). Inhibition of CYP2E1, CYP2B6, CYP2A6 in human liver microsomes. Accessed via BindingDB. View Source
- [2] Saini, M., Mehta, D. K., & Das, R. (2020). Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety. Letters in Organic Chemistry, 17(3), 170-183. View Source
